molecular formula C24H21ClN2O3 B5176089 N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide

N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide

Cat. No.: B5176089
M. Wt: 420.9 g/mol
InChI Key: GSLOHQVJPAHESW-UHFFFAOYSA-N
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Description

N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide: is a complex organic compound belonging to the class of benzoxazole derivatives. Benzoxazoles are heterocyclic compounds containing a fused benzene and oxazole ring. This particular compound has shown potential in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the benzoxazole core. One common approach is the cyclization of o-aminophenol derivatives with carboxylic acids or their derivatives under acidic or basic conditions. The chloro and methyl groups are introduced through subsequent substitution reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to maximize yield and minimize by-products, often involving continuous flow chemistry to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Converting the methyl group to a carboxylic acid.

  • Reduction: : Reducing the benzoxazole ring to a benzene derivative.

  • Substitution: : Replacing the chloro group with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO₄) in alkaline medium.

  • Reduction: : Lithium aluminum hydride (LiAlH₄) in ether.

  • Substitution: : Nucleophilic substitution using various nucleophiles under different conditions.

Major Products Formed

  • Oxidation: : 2-(2,3-dimethylphenoxy)acetic acid.

  • Reduction: : 2-(2,3-dimethylphenoxy)ethanol.

  • Substitution: : Various derivatives depending on the nucleophile used.

Scientific Research Applications

  • Chemistry: : As a building block for the synthesis of more complex molecules.

  • Biology: : Investigated for its antimicrobial and antifungal properties.

  • Medicine: : Potential use in drug development for treating various diseases.

  • Industry: : Utilized in the production of advanced materials and chemicals.

Mechanism of Action

The exact mechanism of action of this compound is not fully understood, but it is believed to interact with specific molecular targets and pathways. Research suggests that it may inhibit certain enzymes or receptors, leading to its biological effects.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of the benzoxazole ring and the chloro and methyl groups. Similar compounds include other benzoxazole derivatives, which may have different substituents or functional groups

Properties

IUPAC Name

N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN2O3/c1-14-5-4-6-21(16(14)3)29-13-23(28)26-19-11-17(8-7-15(19)2)24-27-20-12-18(25)9-10-22(20)30-24/h4-12H,13H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSLOHQVJPAHESW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC(=C4)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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